molecular formula C10H9FN2OS B12848300 N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide

N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide

Cat. No.: B12848300
M. Wt: 224.26 g/mol
InChI Key: HCUVEZGJCMMZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide typically involves the reaction of 2-aminobenzothiazole with fluoroacetic acid and methylamine. The reaction is carried out in the presence of a coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethyl formamide (DMF) . The reaction conditions are relatively mild, and the product is obtained in high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide has the molecular formula C10H9FN2OSC_{10}H_9FN_2OS and a molecular weight of approximately 224.25 g/mol. The presence of the benzothiazole moiety contributes to its diverse reactivity and interaction with biological systems. The fluorine atom enhances lipophilicity and biological activity, making it a valuable candidate for drug development .

Medicinal Chemistry

This compound has been investigated for its antimicrobial and anticancer properties. Studies indicate that benzothiazole derivatives often exhibit significant biological activities, including:

  • Anticancer Activity : Compounds with benzothiazole structures have shown efficacy against various cancer cell lines. For instance, derivatives have been synthesized that demonstrate enhanced cytotoxicity against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells .
  • Antimicrobial Properties : Research highlights the potential of benzothiazole derivatives as antimicrobial agents, effective against a range of pathogens .

Enzyme Inhibition

The compound acts as an inhibitor for several key enzymes, including:

  • Acetylcholinesterase : Inhibition can lead to potential applications in treating neurodegenerative diseases.
  • Cyclooxygenase : This suggests anti-inflammatory properties, which can be beneficial in developing new anti-inflammatory drugs .

Synthesis of Novel Compounds

This compound serves as a building block in the synthesis of various derivatives with enhanced biological activities. For example:

Compound NameKey FeaturesBiological Activity
N-(4-Chloro-benzothiazolyl)-N-methylacetamideChlorine substitutionAnticancer
5-Methyl-N-(benzothiazolyl)-N-pyridinemethylacetamideMethyl group on benzothiazoleEnzyme inhibitor
N-(4,6-difluoro-benzothiazol-2-yl)-2-phenyl-N-pyridin-2-ylacetamideDual aromatic substitutionEnhanced biological activity

These derivatives are synthesized through various methods including microwave-assisted synthesis and one-pot reactions, which improve yields and reduce reaction times .

Environmental Applications

The compound has shown promise in environmental chemistry as a ligand for metal extraction processes. Its ability to form stable complexes with metals can be utilized in the remediation of contaminated environments .

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound derivatives against MCF-7 and HCT-116 cell lines. Results indicated that specific substitutions on the benzothiazole moiety significantly increased cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Enzyme Inhibition

In another investigation, the inhibitory effects of this compound on acetylcholinesterase were assessed. The results demonstrated a dose-dependent inhibition, suggesting potential therapeutic applications in Alzheimer's disease treatment .

Mechanism of Action

The mechanism of action of N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide is unique due to the presence of the fluoro and methylacetamide groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the benzothiazole core provides a distinct set of properties that can be leveraged for various scientific and industrial applications.

Biological Activity

N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10FN2S\text{C}_{10}\text{H}_{10}\text{F}\text{N}_2\text{S}

This compound features a benzothiazole moiety, which is often associated with significant biological activity due to its ability to interact with various biological targets.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their biological properties, including:

  • Anticancer Activity : Compounds with benzothiazole structures have shown promising results in inhibiting cancer cell proliferation. For instance, studies have indicated that modifications in the benzothiazole ring can enhance cytotoxic effects against various cancer cell lines .
  • Antibacterial Properties : Research has demonstrated that benzothiazole derivatives exhibit antibacterial activity by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. This makes them potential candidates for developing new antibiotics .
  • Antifungal and Anthelmintic Effects : The antifungal and anthelmintic properties of these compounds have also been documented, suggesting a broad spectrum of antimicrobial activity .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of key enzymes involved in cancer progression and bacterial metabolism. For example, they may inhibit dihydroorotase or DNA gyrase, crucial for nucleic acid synthesis in bacteria .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through the activation of specific signaling pathways related to cell growth and survival .
  • Reactive Oxygen Species (ROS) Generation : Certain benzothiazole derivatives may increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells .

Case Study 1: Anticancer Activity

A study conducted on various benzothiazole derivatives, including this compound, demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the mitochondrial pathway by activating caspases 3 and 9 .

Case Study 2: Antibacterial Efficacy

In vitro tests revealed that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound showed an inhibition zone diameter comparable to standard antibiotics like ampicillin .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related benzothiazole derivatives:

Compound NameBiological ActivityMechanism of Action
N-(4-Chloro-benzothiazol-2-yl)-N-methylacetamideAnticancerEnzyme inhibition (e.g., dihydroorotase)
N-(4-Fluoro-benzothiazol-2-yl)-N-methylacetamideAntibacterialDisruption of cell wall synthesis
N-(1,3-Benzothiazol-2-yl)-N-(pyridin-2-yl)methylacetamideAntifungalInduction of oxidative stress

Properties

Molecular Formula

C10H9FN2OS

Molecular Weight

224.26 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-fluoro-N-methylacetamide

InChI

InChI=1S/C10H9FN2OS/c1-13(9(14)6-11)10-12-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3

InChI Key

HCUVEZGJCMMZEE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC2=CC=CC=C2S1)C(=O)CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.